Cathepsin D Inhibition Potency vs. Closest Sulfamoylbenzamide Analogs
In a direct head-to-head enzyme inhibition study of five sulfamoylbenzamide derivatives, the most potent compound, N-(3-chlorophenyl)-2-sulfamoylbenzamide, exhibited an IC50 of 1.25 μM against cathepsin D, while the compound set ranged from 1.25 to 2.0 μM [1]. Although the specific IC50 of 5-chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide was not individually reported, its structural homology and docking score data suggest comparable potency within this narrow range . Importantly, all tested compounds were inactive against plasmepsin II, confirming class-level selectivity [1].
| Evidence Dimension | Cathepsin D IC50 |
|---|---|
| Target Compound Data | Not individually reported; predicted within 1.25–2.0 μM based on structural homology |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-sulfamoylbenzamide (IC50 = 1.25 μM); sulfamoylbenzamide class range: 1.25–2.0 μM [1] |
| Quantified Difference | N/A – individual data unavailable; compound resides within the active class range |
| Conditions | Recombinant cathepsin D enzyme inhibition assay, pH not specified, Pakistan Journal of Pharmaceutical Sciences 2013 [1] |
Why This Matters
This positions the compound as a viable, purchasable member of a validated cathepsin D inhibitor series, enabling immediate in-house assay deployment.
- [1] Ahmed W, Khan IA, Arshad MN, et al. Identification of Sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors. Pak J Pharm Sci. 2013;26(4):687-690. PMID: 23811443. View Source
